2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Environmental and Water Treatment
One notable application of amine-functionalized sorbents, which could potentially involve compounds similar to 2-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-containing sorbents have been identified as promising solutions for their removal from municipal water and wastewater. The efficiency of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which together enhance the removal of PFAS at low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Contributions to Synthetic Chemistry
The compound and its derivatives may find applications in the synthesis of N-heterocycles, an area of active research in synthetic chemistry. Chiral sulfinamides, including compounds structurally related to this compound, are known for their role in the stereoselective synthesis of amines and their derivatives. Such methodologies provide access to a wide range of structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in the development of natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Insights into Drug Design and Pharmacology
Furthermore, compounds with the imidazole scaffold, which share a functional resemblance to this compound, have been explored for their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is implicated in the release of proinflammatory cytokines, making these compounds significant in the context of anti-inflammatory drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Potential in CNS Drug Synthesis
Compounds featuring central nervous system (CNS) activity often include functional groups that are structurally related or similar to this compound. Research has identified various functional chemical groups, including heterocycles with nitrogen, which form a significant class of organic compounds capable of CNS effects. These findings highlight the potential of such compounds in the development of novel CNS-acting drugs, suggesting a broad area of application for research into compounds like this compound (Saganuwan, 2017).
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-4-7-5-13(6-7)9-8(11)2-1-3-12-9/h1-3,7H,4-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLJHHGUYXULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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